Antimalarial Effectiveness in the Duck Model
The target compound is the direct synthetic precursor to pentaquine (SN 13,276; 6-methoxy-8-(5′-isopropylaminopentylamino)quinoline). In a direct head-to-head comparison reported in the foundational US patent, pentaquine exhibited approximately 1 to 3 times the antimalarial effectiveness of pamaquine against Plasmodium lophurae in the duck model, while simultaneously demonstrating only one-fourth to one-half the toxicity of pamaquine in the rhesus monkey [1]. This dual advantage—higher efficacy coupled with lower toxicity—is directly attributable to the 5-isopropylaminopentyl side chain introduced via the target compound, as the quinoline core is shared between both drugs.
| Evidence Dimension | Antimalarial effectiveness against P. lophurae (duck model) and toxicity (rhesus monkey) |
|---|---|
| Target Compound Data | Pentaquine (derived from n-isopropyl-5-methoxypentan-1-amine): 1–3× effectiveness vs pamaquine; 1/4 to 1/2 toxicity of pamaquine [1] |
| Comparator Or Baseline | Pamaquine (8-aminoquinoline with different side chain): baseline effectiveness; baseline toxicity |
| Quantified Difference | Effectiveness: 1× to 3× higher for pentaquine-derived compound. Toxicity: 50% to 75% lower for pentaquine-derived compound. |
| Conditions | Antimalarial testing in P. lophurae-infected ducks; toxicity testing in rhesus monkeys (Macaca mulatta) |
Why This Matters
For researchers developing or studying 8-aminoquinoline antimalarials, selecting the target compound as the side-chain precursor enables access to a scaffold (pentaquine) with a historically validated 2–4× therapeutic window improvement over the comparator pamaquine.
- [1] Duke, J. L. et al. Quinoline compounds having antimalarial properties. US Patent 2,492,467A. Filed February 20, 1946; issued December 27, 1949. Lines 205–211: SN 13,276 described as one-fourth to one-half as toxic as pamaquine in monkeys and 1–3× antimalarial effectiveness in ducks. View Source
